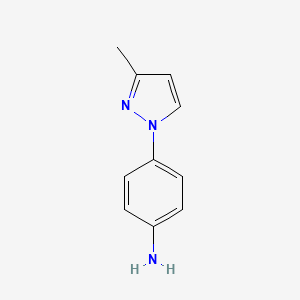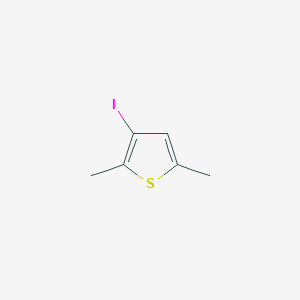
3-Iodo-2,5-diméthylthiophène
Vue d'ensemble
Description
3-Iodo-2,5-dimethylthiophene is an organic compound with the molecular formula C6H7IS . It has an average mass of 238.089 Da and a monoisotopic mass of 237.931305 Da .
Synthesis Analysis
Thiophene derivatives, including 3-Iodo-2,5-dimethylthiophene, can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-Iodo-2,5-dimethylthiophene consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The iodine atom and two methyl groups are attached to the thiophene ring .Chemical Reactions Analysis
Thiophene and its derivatives, including 3-Iodo-2,5-dimethylthiophene, can undergo various types of reactions such as nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . For instance, thiophene easily reacts with electrophiles due to the presence of sulfur atom that contributes two π electrons to the aromatic sextet .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Iodo-2,5-dimethylthiophene, such as its melting point, boiling point, density, and molecular weight, can be found in various chemical databases .Applications De Recherche Scientifique
Rôle dans la synthèse des dérivés du thiophène
Les analogues à base de thiophène, y compris le 3-Iodo-2,5-diméthylthiophène, ont fait l'objet de nombreuses études scientifiques en raison de leur potentiel en tant que composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Chimie industrielle et science des matériaux
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Cela suggère que le this compound pourrait également être utilisé dans ces domaines.
Semi-conducteurs organiques
Les molécules à base de thiophène, y compris le this compound, jouent un rôle important dans l'avancement des semi-conducteurs organiques . Il s'agit d'un domaine en plein essor avec un large éventail d'applications.
Transistors à effet de champ organiques (OFET)
Les dérivés du thiophène sont utilisés dans la fabrication de transistors à effet de champ organiques (OFET) . En tant que dérivé du thiophène, le this compound pourrait potentiellement être utilisé dans cette application.
Diodes électroluminescentes organiques (OLED)
Les dérivés du thiophène sont également utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . Cela suggère que le this compound pourrait être utilisé dans la production d'OLED.
Propriétés pharmacologiques
Les molécules avec le système cyclique du thiophène présentent de nombreuses propriétés pharmacologiques telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses . Cela indique que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments.
Substitution électrophile
Le thiophène est un hétérocycle qui réagit facilement avec les électrophiles . En tant que dérivé du thiophène, le this compound pourrait être utilisé dans des réactions impliquant une substitution électrophile .
Substitution nucléophile
Les dérivés du thiophène peuvent également subir une substitution nucléophile . Cela suggère que le this compound pourrait être utilisé dans des réactions impliquant une substitution nucléophile .
Mécanisme D'action
Target of Action
3-Iodo-2,5-dimethylthiophene is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of effects .
Biochemical Pathways
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Result of Action
Thiophene derivatives are known to have a variety of biological effects .
Orientations Futures
Thiophene-based analogs, including 3-Iodo-2,5-dimethylthiophene, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of 3-Iodo-2,5-dimethylthiophene and similar compounds may involve further exploration of their synthesis, properties, and potential applications in various fields.
Analyse Biochimique
Biochemical Properties
3-Iodo-2,5-dimethylthiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including 3-Iodo-2,5-dimethylthiophene, have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
3-Iodo-2,5-dimethylthiophene influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of kinases, which are crucial for cell signaling . Additionally, 3-Iodo-2,5-dimethylthiophene may impact the expression of genes involved in inflammation and cell proliferation, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 3-Iodo-2,5-dimethylthiophene involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their activity. For instance, thiophene derivatives have been shown to inhibit certain kinases, which play a role in cell signaling pathways . Additionally, 3-Iodo-2,5-dimethylthiophene may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-2,5-dimethylthiophene can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiophene derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to 3-Iodo-2,5-dimethylthiophene in in vitro or in vivo studies may result in alterations in cellular function, such as changes in cell proliferation or apoptosis.
Dosage Effects in Animal Models
The effects of 3-Iodo-2,5-dimethylthiophene can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including damage to tissues or organs. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this dosage may lead to toxicity.
Metabolic Pathways
3-Iodo-2,5-dimethylthiophene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, thiophene derivatives can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s biological activity and its effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 3-Iodo-2,5-dimethylthiophene within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 3-Iodo-2,5-dimethylthiophene can affect its biological activity and overall function within the cell.
Subcellular Localization
The subcellular localization of 3-Iodo-2,5-dimethylthiophene is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 3-Iodo-2,5-dimethylthiophene can influence its interactions with biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
3-iodo-2,5-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IS/c1-4-3-6(7)5(2)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOXGOWAOZUVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305462 | |
| Record name | 3-iodo-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40197-02-2 | |
| Record name | 40197-02-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-iodo-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60305462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-2,5-dimethylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3-Iodo-2,5-dimethylthiophene?
A1: While the research article primarily focuses on the final diarylethene derivative, it does mention the use of 3-Iodo-2,5-dimethylthiophene as a starting material []. Based on its name, we can deduce the following:
Q2: What is the role of 3-Iodo-2,5-dimethylthiophene in the synthesis of the diarylethene derivative?
A2: The research describes a synthetic route where 3-Iodo-2,5-dimethylthiophene reacts with BuLi (butyllithium) to form an organolithium intermediate []. This intermediate then reacts with 3-methyl-5-(p-methoxyphenyl)thien-2-ylperfluorocyclopentene to yield the final diarylethene derivative, 1-(2,5-dimethylthien-3-yl)-2-[3-methyl-5-(p-methoxyphenyl)thien-2-yl]perfluorocyclopentene.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1296487.png)
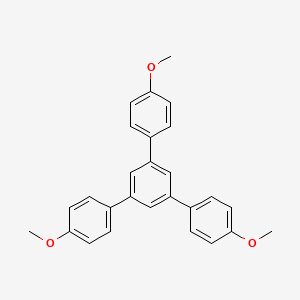

![2-[(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1296497.png)
![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]benzenecarboxylic acid](/img/structure/B1296498.png)



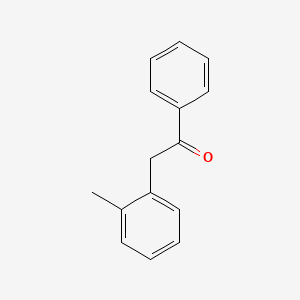
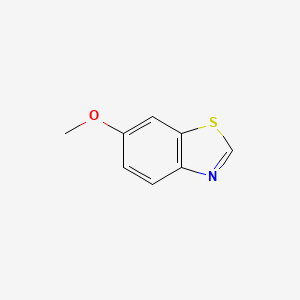
![4-[(Dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1296505.png)

